2,4,9-Trimethyl-9H-carbazole
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Overview
Description
2,4,9-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,9-Trimethyl-9H-carbazole can be achieved through several methods. One common approach involves the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. This intermediate is then oxidized to form carbazole .
Industrial Production Methods: Industrial production of carbazole derivatives often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate. Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .
Chemical Reactions Analysis
Types of Reactions: 2,4,9-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the carbazole ring.
Substitution: Substituted carbazoles are synthesized using transition metal coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium-catalyzed reactions are frequently employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted carbazoles, which have applications in different fields.
Scientific Research Applications
2,4,9-Trimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: These compounds exhibit antibacterial, antitumor, antioxidant, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,4,9-Trimethyl-9H-carbazole involves its role as a mediator in electron transfer processes. It acts as a mediator in the electron transfer from CarAd to CarAa, which is part of the multicomponent carbazole 1,9a-dioxygenase (CARDO) system . This system converts carbazole into 2-aminobiphenyl-2,3-diol, highlighting its importance in biochemical pathways.
Comparison with Similar Compounds
Carbazole: The parent compound with a similar tricyclic structure.
Polycarbazole: A polymeric form with excellent optoelectronic properties.
N-vinylcarbazole: Used in photocopiers and organic LEDs.
Uniqueness: 2,4,9-Trimethyl-9H-carbazole is unique due to its specific methyl substitutions, which can influence its chemical reactivity and potential applications. These substitutions can enhance its stability and functionality in various industrial and research applications.
Properties
CAS No. |
76089-61-7 |
---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2,4,9-trimethylcarbazole |
InChI |
InChI=1S/C15H15N/c1-10-8-11(2)15-12-6-4-5-7-13(12)16(3)14(15)9-10/h4-9H,1-3H3 |
InChI Key |
QPUVBMFPOMRCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3N(C2=C1)C)C |
Origin of Product |
United States |
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